N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride

Description

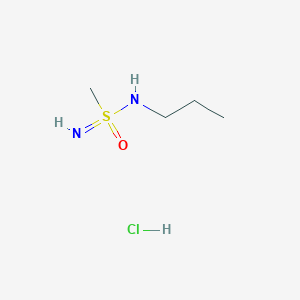

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is a synthetic amine derivative characterized by a methylsulfonimidoyl group (-S(O)(NH)CH₃) attached to the primary amine of propan-1-amine, with a hydrochloride counterion. Sulfonimidoyl groups are sulfur-containing moieties known to enhance metabolic stability and modulate physicochemical properties, such as solubility and polarity, compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

N-(methylsulfonimidoyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2OS.ClH/c1-3-4-6-8(2,5)7;/h3-4H2,1-2H3,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBNSNJJAJQNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=N)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the Gabriel Synthesis, which is used to create primary amines. This method starts with phthalimide, which is deprotonated using a strong base such as potassium hydride (KH). The resulting potassium phthalimide then undergoes an S_N2 reaction with an alkyl halide to form the desired amine. The final step involves the addition of hydrazine (NH_2NH_2) to liberate the amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2)

Reducing agents: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

Substitution reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce primary amines.

Scientific Research Applications

N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in cellular signaling pathways.

Medicine: Explored for its anti-tumor and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound is believed to inhibit tumor growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. Additionally, it may reduce inflammation by modulating the activity of inflammatory mediators.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The methylsulfonimidoyl group combines sulfonyl (-SO₂) and imino (-NH) functionalities, likely enhancing hydrogen-bonding capacity compared to halogenated (e.g., -Cl in ) or trifluoromethyl groups .

- Heterocyclic Analogs : Compounds with oxadiazole () or tetrazole () rings exhibit targeted activity (e.g., FFAR modulation), whereas the sulfonimidoyl group may favor broader enzyme interactions .

Physicochemical Properties

- Solubility : The polar sulfonimidoyl group may improve aqueous solubility compared to lipophilic analogs like SLF108185117 () but reduce membrane permeability .

- pKa Modulation: The sulfonimidoyl group’s acidity (pKa ~3–5) could enhance salt formation efficiency, similar to fluoxetine hydrochloride (), which uses a trifluoromethylphenoxy group for optimal bioavailability .

Biological Activity

N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride, a sulfonamide derivative, has garnered interest in the scientific community due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonimidoyl group attached to a propan-1-amine backbone. Its unique structure contributes to its biological activity, particularly in modulation of cellular pathways and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its role as a Nrf2 activator , which is crucial in regulating antioxidant responses in cells. Nrf2 (nuclear factor erythroid 2-related factor 2) mediates the expression of various cytoprotective genes, enhancing cellular defense against oxidative stress and inflammation.

Key Mechanisms:

- Nrf2 Activation : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as HO-1 (Heme oxygenase-1), TrxR (Thioredoxin reductase), and GSH (Glutathione) .

- Cytoprotective Effects : Studies indicate that this compound exhibits cytoprotective effects against oxidative stress-induced damage in various cell types .

Antioxidant Activity

Research has demonstrated that this compound significantly enhances the antioxidant capacity of cells. For instance, it was shown to increase the levels of glutathione and other protective molecules in human umbilical vein endothelial cells (HUVEC) .

Anti-inflammatory Properties

In addition to its antioxidant effects, this compound has been reported to exhibit anti-inflammatory properties. By modulating the Nrf2 pathway, it reduces the expression of pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its efficacy and potential applications:

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, and how are reaction conditions optimized?

- Answer : The synthesis typically involves sequential organic reactions, such as nucleophilic substitution or sulfonimidoyl group introduction, followed by HCl salt formation. Key parameters include:

- Temperature : Controlled between 0–25°C to prevent side reactions (e.g., decomposition of intermediates) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Answer :

- NMR Spectroscopy : Identifies stereochemistry and functional groups. For example, methylsulfonimidoyl protons appear as distinct singlets .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- HPLC/UPLC : Assesses purity (>99%) using C18 columns and UV detection (λ = 254 nm) .

- X-ray Crystallography : Resolves absolute configuration in chiral variants .

Advanced Research Questions

Q. How does stereochemistry at the sulfonimidoyl nitrogen impact biological activity, and how can isomers be resolved?

- Answer :

- Stereochemical Influence : Enantiomers (R/S) exhibit differential binding to targets (e.g., enzymes or receptors). For example, the (R)-isomer may show 10-fold higher affinity due to spatial compatibility with active sites .

- Resolution Methods :

- Chiral Chromatography : Use amylose-based columns with hexane:isopropanol gradients .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

Q. What stability-indicating assays are recommended for ensuring compound integrity under varying storage conditions?

- Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- RP-UPLC Method :

| Parameter | Condition |

|---|---|

| Column | C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | 0.1% TFA in water:acetonitrile |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 210 nm |

Q. How can contradictory data in biological assays (e.g., IC variability) be systematically addressed?

- Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, IC in HEK293 vs. CHO cells may differ due to receptor expression levels .

- Control Experiments :

- Use reference compounds (e.g., known inhibitors) to validate assay reproducibility.

- Test batch-to-batch compound purity via HPLC .

- Statistical Methods : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for in vivo studies?

- Answer :

- Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL in PBS) compared to free bases .

- Prodrug Design : Introduce ester or phosphate groups to enhance membrane permeability .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to increase bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.